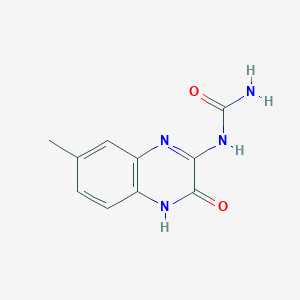

(7-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)urea

Description

(7-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)urea is a quinoxaline-derived compound characterized by a fused benzene-diazine core substituted with a methyl group at position 7, a ketone at position 3, and a urea moiety at position 2. Quinoxaline derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties.

Properties

CAS No. |

797030-57-0 |

|---|---|

Molecular Formula |

C10H10N4O2 |

Molecular Weight |

218.21 g/mol |

IUPAC Name |

(7-methyl-3-oxo-4H-quinoxalin-2-yl)urea |

InChI |

InChI=1S/C10H10N4O2/c1-5-2-3-6-7(4-5)12-8(9(15)13-6)14-10(11)16/h2-4H,1H3,(H,13,15)(H3,11,12,14,16) |

InChI Key |

LASUZMCNLLNRKZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)C(=N2)NC(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)urea typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzamide with methyl isocyanate under controlled conditions to form the desired product. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of (7-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

(7-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming dihydroquinoxaline derivatives.

Substitution: Electrophilic substitution reactions can introduce different substituents at the quinoxaline core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.

Major Products Formed

Oxidation: Quinoxaline-2,3-dione derivatives.

Reduction: Dihydroquinoxaline derivatives.

Substitution: Halogenated or nitrated quinoxaline derivatives.

Scientific Research Applications

(7-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)urea has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Investigated for its antiviral, anticancer, and anti-inflammatory properties.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (7-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)urea involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interfere with cellular signaling pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific biological context and the type of cells or organisms being studied .

Comparison with Similar Compounds

Research Implications and Limitations

- Enhanced Target Binding : The urea group’s H-bonding capacity may improve selectivity for enzymes like tyrosine kinases.

- Synthesis Challenges : Lower yields compared to indene-acetate derivatives suggest a need for optimized coupling methods.

Critical Note: Further experimental validation is required to confirm the hypothesized properties and biological efficacy of the target compound.

Biological Activity

(7-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)urea is a compound belonging to the quinoxaline family, which has garnered attention for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical formula for (7-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)urea is , with a molecular weight of 218.21 g/mol. The structure features a quinoxaline core substituted with a methyl group and a urea moiety, which is critical for its biological activity.

Antiviral Activity

Research indicates that quinoxaline derivatives exhibit significant antiviral properties. A study highlighted the synthesis of several quinoxaline compounds, revealing that those with a thiourea moiety demonstrated notable antiviral activity against Herpes simplex virus, reducing plaque formation by 25% at 20 µg/mL . This suggests that similar modifications in (7-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)urea could enhance its antiviral potential.

Anticancer Activity

Quinoxaline derivatives have also been evaluated for their anticancer properties. In a systematic evaluation of various derivatives, compounds similar to (7-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)urea showed promising results against several cancer cell lines including HeLa (cervical cancer), SMMC-7721 (hepatoma), and K562 (leukemia). For instance, one derivative exhibited an IC50 value of 0.126 μM against HeLa cells . The SAR studies indicate that electron-donating groups at specific positions on the quinoxaline ring enhance anticancer activity.

Antimicrobial and Anti-inflammatory Activity

Quinoxaline derivatives have been reported to possess antimicrobial and anti-inflammatory effects. The presence of specific functional groups can significantly influence these activities. For example, compounds with sulfonamide or thiourea functionalities have shown varying degrees of antibacterial effectiveness .

The mechanism by which (7-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)urea exerts its biological effects likely involves interaction with key molecular targets such as enzymes or receptors involved in disease pathways. The urea group may facilitate binding to these targets, modulating their activity and leading to therapeutic effects.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinoxaline derivatives. The following table summarizes key findings from SAR studies related to (7-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)urea and related compounds:

| Substituent | Effect on Activity |

|---|---|

| Electron-donating groups | Increase anticancer activity |

| Electron-withdrawing groups | Decrease activity |

| Thiourea moiety | Enhances antiviral activity |

| Urea linkage | Critical for maintaining biological efficacy |

Case Studies

- Anticancer Evaluation : A derivative structurally related to (7-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)urea was tested against various cancer cell lines and demonstrated significant cytotoxicity with an IC50 value as low as 0.071 μM against SMMC-7721 cells .

- Antiviral Screening : In a plaque-reduction assay against Herpes simplex virus, compounds containing the quinoxaline framework exhibited reductions in viral plaques, highlighting the potential for further development in antiviral therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.